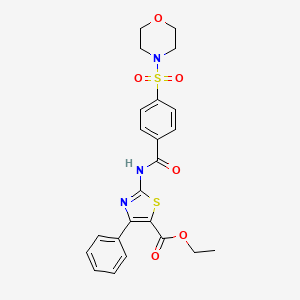

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a benzamido group, and a morpholinosulfonyl moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O6S2/c1-2-32-22(28)20-19(16-6-4-3-5-7-16)24-23(33-20)25-21(27)17-8-10-18(11-9-17)34(29,30)26-12-14-31-15-13-26/h3-11H,2,12-15H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFOMNYXNVWBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction between the thiazole derivative and 4-(morpholinosulfonyl)benzoic acid.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for modifying solubility and bioactivity.

Conditions and Outcomes

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | HCl (6M), reflux | 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylic acid | ~85% |

| Basic | NaOH (2M), THF/H₂O | Sodium salt of carboxylic acid | ~92% |

Key observations:

-

Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon.

-

The sodium salt form enhances aqueous solubility, facilitating biological testing .

Sulfonamide Cleavage

The morpholinosulfonyl group can be cleaved under strongly acidic or reducing conditions, enabling functional group interconversion.

Reaction Pathways

-

Acidic cleavage : Concentrated H₂SO₄ at 80°C releases morpholine and generates a sulfonic acid intermediate.

-

Reductive cleavage : LiAlH₄ in dry THF reduces the sulfonamide to a thiol derivative, though this pathway is less common.

Applications :

-

Cleavage allows substitution at the benzene ring’s para position for SAR studies.

Thiazole Ring Modifications

The thiazole core participates in electrophilic substitutions and ring-opening reactions.

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the thiazole ring (adjacent to the phenyl group).

-

Halogenation : Br₂ in CHCl₃ selectively brominates the thiazole’s 5-position.

Ring-Opening Reactions

-

Oxidative cleavage : H₂O₂/Fe²⁺ opens the thiazole ring to form a diketone intermediate, which recyclizes under basic conditions .

Amide Group Reactivity

The benzamido group (-NH-C(=O)-) exhibits limited reactivity under mild conditions but undergoes hydrolysis or alkylation under forcing conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | 6M HCl, 100°C | 4-(morpholinosulfonyl)benzoic acid + thiazole amine |

| Alkylation | NaH, alkyl halide | N-alkylated derivative |

Stability Note : The amide bond remains intact in neutral aqueous solutions (pH 6–8) at 25°C, as confirmed by HPLC stability studies .

Catalytic Functionalization

Pd-catalyzed cross-coupling reactions enable C–H functionalization of the phenyl group:

Example :

-

Suzuki coupling : Using Pd(PPh₃)₄ and arylboronic acids, the phenyl ring undergoes arylation at the meta position .

Optimized Conditions :

Stability Under Biological Conditions

In vitro studies indicate partial degradation in plasma:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies indicate that modifications to the thiazole structure can enhance antibacterial activity, potentially making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has shown promise in anticancer research. Its structural similarities to known anticancer agents suggest it may inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, certain thiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit cell proliferation in various human cancer lines, including breast and colon cancers .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Research indicates that compounds with similar structural motifs can inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, thus providing a mechanism for their therapeutic effects .

Drug Design and Development

The compound serves as a scaffold for designing new drugs. The presence of the morpholinosulfonyl group enhances solubility and bioavailability, which are critical factors in drug formulation. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological properties, aiming for improved efficacy and reduced side effects .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions:

- Formation of Thiazole Ring : Starting from commercially available precursors, the thiazole ring is synthesized through cyclization reactions.

- Sulfonation : The introduction of the morpholinosulfonyl group is achieved via sulfonation reactions.

- Amidation : The final step involves forming the amide bond with the appropriate amine to yield the desired compound.

Each step is optimized for yield and purity using techniques such as NMR spectroscopy and mass spectrometry for characterization .

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiazole derivatives, including this compound, revealed significant antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicated that certain substitutions on the thiazole structure enhanced activity against these pathogens, suggesting potential for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds were tested against breast cancer cells, demonstrating significant cytotoxicity compared to controls. Further investigations into the mechanisms revealed involvement in disrupting cell cycle progression and promoting apoptotic pathways .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- 2-(arylamino)-N-(4-(morpholino-sulfonyl)phenyl)acetamides

Uniqueness

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and morpholinosulfonyl moiety are particularly noteworthy for their roles in various chemical and biological processes.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the morpholinosulfonyl group is believed to enhance its solubility and bioavailability, making it a promising candidate for drug development.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole. Specifically, compounds with similar structural motifs have shown antifungal activity against Candida albicans and Candida parapsilosis, with MIC values around 1.23 μg/mL for certain derivatives .

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 2d | C. albicans | 1.50 | |

| Compound 2e | C. parapsilosis | 1.23 | |

| Ethyl derivative | C. neoformans | 2.00 |

Anticancer Activity

The thiazole scaffold has also been linked to anticancer properties. In vitro studies indicate that compounds similar to this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .

Table 2: Anticancer Activity of Thiazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl derivative | MCF-7 | 5.0 | Apoptosis induction |

| Similar compound | HeLa | 3.5 | Cell cycle arrest |

The biological activity of this compound may be attributed to its interaction with specific molecular targets within pathogens or cancer cells:

- Inhibition of Ergosterol Synthesis : Similar compounds have been shown to inhibit ergosterol synthesis in fungi by targeting the CYP51 enzyme, which is crucial for fungal membrane integrity .

- Modulation of Apoptotic Pathways : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Case Studies

A notable study investigated a series of thiazole derivatives, including this compound, revealing their potential as dual-action agents against both fungal infections and cancer cells . The study emphasized the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and sulfonylation. A common approach is refluxing intermediates (e.g., 4-(morpholinosulfonyl)benzoyl chloride) with ethyl 2-amino-4-phenylthiazole-5-carboxylate in aprotic solvents like acetonitrile or toluene under anhydrous conditions. Reaction progress is monitored via TLC, and purification employs flash chromatography (silica gel, EtOAc/hexane gradients) followed by recrystallization (e.g., ethyl acetate) to obtain high-purity crystals .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substituent integration and regiochemistry (e.g., distinguishing thiazole C-2/C-4 positions). DMSO-d6 is often used due to the compound’s limited solubility in CDCl3 .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1715 cm⁻¹ for ester groups, sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- HRMS : Validates molecular ion peaks ([M+H]+ or [M+Na]+) with <5 ppm error .

- X-ray crystallography : Resolves stereoelectronic effects (e.g., dihedral angles between aromatic rings) .

Q. What in vitro biological models are suitable for initial screening of its therapeutic potential?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to the morpholinosulfonyl group’s putative binding .

Advanced Research Questions

Q. How can low yields in the amidation step be systematically addressed?

- Methodological Answer : Yield optimization strategies:

- Catalyst screening : Use DMAP or HOBt to enhance coupling efficiency in carbodiimide-mediated amidation .

- Solvent effects : Test polar aprotic solvents (e.g., DMF, DCM) to improve reagent solubility.

- Temperature gradients : Perform reactions under microwave-assisted conditions (e.g., 80°C, 30 min) to reduce side-product formation .

- Work-up adjustments : Implement acid-base extraction (e.g., 1M HCl/NaHCO3) to isolate the product from unreacted starting materials .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- Dynamic effects : Use variable-temperature NMR to assess conformational exchange broadening (e.g., hindered rotation around the sulfonamide bond) .

- X-ray validation : Compare experimental NMR/IR data with DFT-calculated spectra of the crystal structure to identify discrepancies caused by solid-state vs. solution-phase behavior .

- Isotopic labeling : Synthesize deuterated analogs to assign overlapping proton signals (e.g., aromatic vs. thiazole protons) .

Q. What strategies elucidate the structure-activity relationship (SAR) of the morpholinosulfonyl moiety?

- Methodological Answer :

- Analog synthesis : Replace morpholinosulfonyl with piperidine- or thiomorpholine-sulfonyl groups to assess steric/electronic effects .

- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) against target proteins (e.g., EGFR kinase) to correlate substituent orientation with binding affinity .

- Proteomic profiling : Use SILAC-based mass spectrometry to identify off-target interactions influenced by the sulfonyl group .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay conditions?

- Methodological Answer :

- Dose-response normalization : Re-evaluate IC50 values using Hill plots to account for assay-specific variability in compound solubility or cell viability thresholds .

- Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity, fluconazole for antifungal assays) to calibrate inter-experimental variability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from replicate experiments and identify outliers .

Methodological Tables

| Key Reaction Optimization Parameters |

|---|

| Parameter |

| --------------------- |

| Solvent |

| Catalyst |

| Temperature |

| Purification |

| Common Analytical Artifacts |

|---|

| Artifact |

| --------------------- |

| Solvent inclusion |

| Tautomerism |

| Polymorphism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.